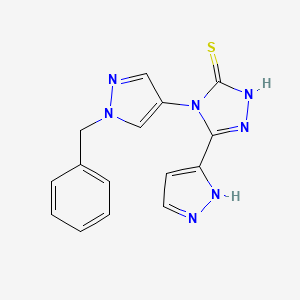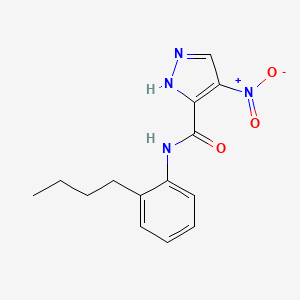![molecular formula C19H17ClN4O2S B14928982 N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14928982.png)
N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl ether group, a phenyl ring, a chlorinated pyrazole, and a thiourea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the Pyrazole Derivative: The next step involves the synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, which can be achieved through the reaction of appropriate hydrazine derivatives with chlorinated acetic acid under acidic conditions.
Coupling Reaction: The final step involves the coupling of 4-(benzyloxy)benzaldehyde with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of thiourea and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiourea moiety to thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl ether and pyrazole groups may interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Lacks the benzyl ether and pyrazole groups, making it less versatile.
N-(4-Chlorophenyl)thiourea: Similar structure but without the benzyl ether group.
N-Benzyl-N’-phenylthiourea:
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA stands out due to its combination of functional groups, which provide a unique set of chemical properties and potential applications. The presence of the benzyl ether, pyrazole, and thiourea moieties allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H17ClN4O2S |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-[(4-phenylmethoxyphenyl)carbamothioyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2S/c1-24-17(16(20)11-21-24)18(25)23-19(27)22-14-7-9-15(10-8-14)26-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H2,22,23,25,27) |
InChI Key |
KOCFEJKAXXLOLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-carbamoyl-3-methyl-5-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B14928902.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B14928909.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928915.png)


![(5Z)-3-butyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14928936.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928937.png)
![4-(furan-2-yl)-2-[3-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B14928943.png)

![4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14928955.png)
![4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14928956.png)
![N-benzyl-7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14928971.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14928972.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B14928978.png)
